

mass spectrometry analysis of 2-vinyl-4,6-diamino-1,3,5-triazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Vinyl-4,6-diamino-1,3,5-triazine

Cat. No.: B1219306

[Get Quote](#)

A Comparative Guide to the Mass Spectrometry Analysis of **2-Vinyl-4,6-diamino-1,3,5-triazine** and its Alternatives

This guide provides a comparative overview of the mass spectrometry analysis of **2-vinyl-4,6-diamino-1,3,5-triazine** and its structurally related alternatives, melamine and atrazine. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of triazine compounds.

Introduction to Analyzed Compounds

2-Vinyl-4,6-diamino-1,3,5-triazine, also known as vinyl guanamine, is a triazine compound containing a reactive vinyl group.^[1] Its molecular formula is C₅H₇N₅, with an exact molecular weight of 137.0701 Da.^[2] This compound is of interest in polymer chemistry and materials science.

Melamine (2,4,6-triamino-1,3,5-triazine) is a well-known triazine used in the production of laminates, plastics, and as a flame retardant. It has been the subject of extensive analysis due to incidents of food adulteration.

Atrazine is a widely used triazine herbicide. Its presence and persistence in the environment necessitate sensitive and specific analytical methods for its detection.^[3]

Mass Spectrometry Data Comparison

The following tables summarize the key mass spectrometry parameters for the analysis of **2-vinyl-4,6-diamino-1,3,5-triazine**, melamine, and atrazine.

Table 1: Parent Ion Information

Compound	Molecular Formula	Exact Mass (Da)	Predominant Parent Ion (m/z)	Ionization Mode
2-Vinyl-4,6-diamino-1,3,5-triazine	C ₅ H ₇ N ₅	137.0701	138.0779 [M+H] ⁺	Positive ESI/APCI
Melamine	C ₃ H ₆ N ₆	126.0654	127.0732 [M+H] ⁺	Positive ESI/APCI
Atrazine	C ₈ H ₁₄ CIN ₅	215.0938	216.1016 [M+H] ⁺	Positive ESI/APCI

Table 2: MS/MS Fragmentation Data (Predicted and Experimental)

Compound	Parent Ion (m/z)	Key Fragment Ions (m/z)	Putative Fragment Structure/Loss
2-Vinyl-4,6-diamino-1,3,5-triazine	138.0779	111.0618, 95.0512, 68.0454	Loss of HCN, Loss of NH ₂ CN, Loss of C ₂ H ₃ N ₂
Melamine	127.0732	85.0504, 68.0454	Loss of NH ₂ CN, Loss of (NH ₂) ₂ C
Atrazine	216.1016	174.0601, 146.0653, 132.0498	Loss of C ₃ H ₆ , Loss of C ₃ H ₆ and C ₂ H ₄ , Loss of C ₃ H ₆ and NH ₂ CN

Experimental Protocols

The following are generalized experimental protocols for the analysis of triazine compounds by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass

Spectrometry (GC-MS).

LC-MS/MS Method for Triazine Analysis

This method is suitable for the analysis of **2-vinyl-4,6-diamino-1,3,5-triazine**, melamine, and atrazine in various matrices.

Sample Preparation:

- For water samples, a direct injection or a simple filtration may be sufficient.[1][3]
- For solid samples (e.g., food, soil), an extraction with a suitable solvent like acetonitrile or methanol is typically required, followed by centrifugation and filtration.[4]
- For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[3]
- Mobile Phase B: Acetonitrile or Methanol.[3]
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-20 µL.

Mass Spectrometry (MS) Conditions:

- Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[4]
- Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

- Collision Gas: Argon.
- Ionization and compound-specific parameters (e.g., capillary voltage, cone voltage, collision energy) should be optimized for each analyte.

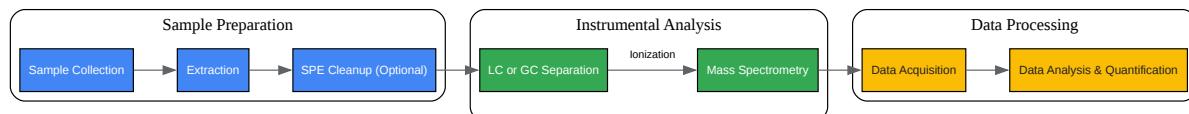
GC-MS Method for Triazine Analysis

GC-MS is a viable alternative, particularly for more volatile and thermally stable triazines.[\[5\]](#)

Sample Preparation:

- Extraction with a non-polar solvent like ethyl acetate or dichloromethane.
- Derivatization may be required for less volatile compounds to improve their chromatographic behavior.
- A cleanup step using techniques like solid-phase extraction may be necessary.

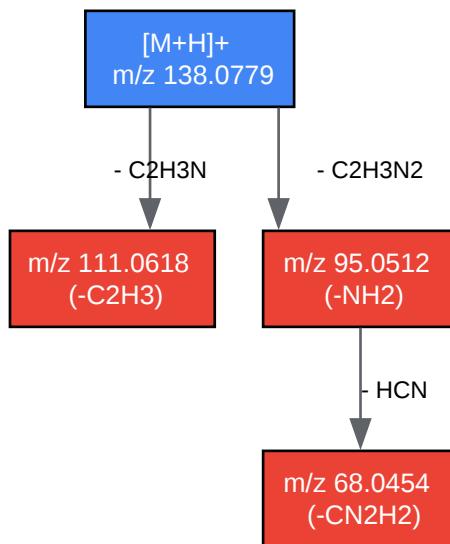
Gas Chromatography (GC) Conditions:


- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector, typically in splitless mode for trace analysis.
- Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 60-80°C) to a high final temperature (e.g., 280-300°C) to separate the analytes.[\[5\]](#)
- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

- Ion Source: Electron Ionization (EI).
- Scan Type: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.[\[6\]](#)
- Source Temperature: 230-250°C.
- Electron Energy: 70 eV.[\[5\]](#)

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the mass spectrometry analysis of triazine compounds.

Proposed Fragmentation of 2-Vinyl-4,6-diamino-1,3,5-triazine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Vinyl-4,6-diamino-1,3,5-triazine - Wikipedia [en.wikipedia.org]
- 2. DE1670821A1 - Process for the preparation of 2-vinyl-4,6-diamino-1,3,5-triazine - Google Patents [patents.google.com]
- 3. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzylloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Site-selective peptide functionalisation mediated via vinyl-triazine linchpins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry Applied in the Quantitative Analysis of Chitin-Derived Glucosamine for a Rapid Estimation of Fungal Biomass in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [mass spectrometry analysis of 2-vinyl-4,6-diamino-1,3,5-triazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219306#mass-spectrometry-analysis-of-2-vinyl-4,6-diamino-1,3,5-triazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com